
5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Overview
Description
5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine is a chemical compound with the CAS Number: 1184135-28-1 . It has a molecular weight of 208.16 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F4N2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,14H,4,13H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor for the synthesis of pharmaceuticals that target specific receptors or enzymes within the body. Its fluorinated structure may be beneficial in developing drugs with improved metabolic stability and bioavailability .
Materials Science
Within materials science, the compound’s unique chemical structure could be utilized in the creation of novel polymers. Its ability to introduce fluorine atoms into a polymer chain can potentially enhance the material’s resistance to solvents and chemicals .
Environmental Science
In environmental science, researchers might explore the use of this compound in the degradation of pollutants. The fluorine atoms could interact with various contaminants, aiding in their breakdown and removal from ecosystems .
Analytical Chemistry
Analytical chemists might develop new chromatographic methods using this compound as a stationary phase modifier. Its fluorinated groups could provide selectivity towards certain analytes, improving separation efficiency .
Pharmacology
Pharmacological studies may investigate the compound’s potential as a modulator of pharmacokinetic properties in drug candidates. Its trifluoroethyl group could be key in modifying the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic molecules .
Biochemistry
Biochemists could employ this compound in the study of enzyme-substrate interactions, particularly for enzymes that interact with fluorinated substrates. It could serve as a tool to understand the influence of fluorination on biological processes .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,14H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUTJWETGXLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NCC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



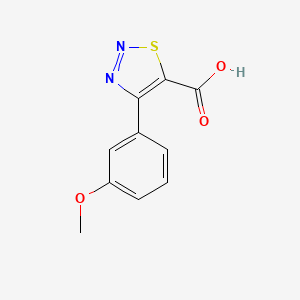
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
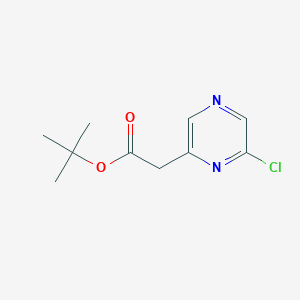

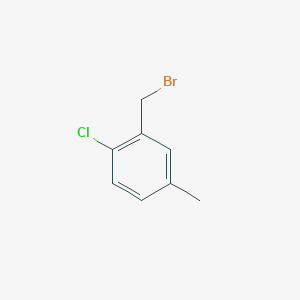
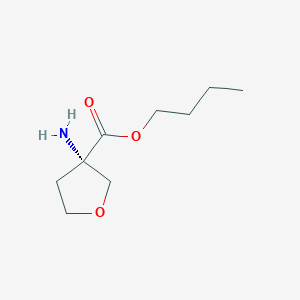
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
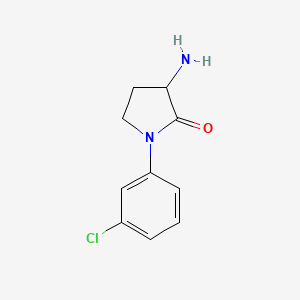
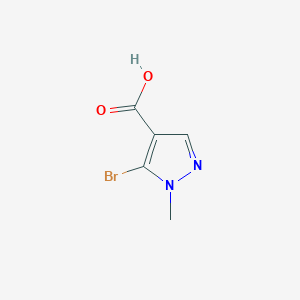
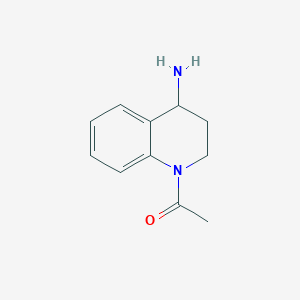
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
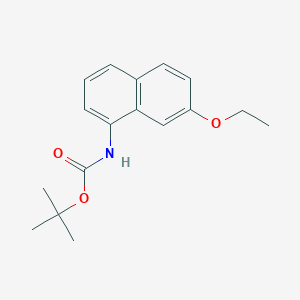

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)